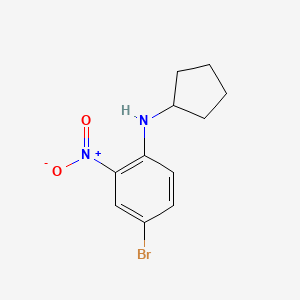
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a cyclopentylamine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopentylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (4-Amino-2-nitro-phenyl)-cyclopentyl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom and cyclopentylamine moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-nitro-phenyl)-methyl-amine
- (4-Bromo-2-nitro-phenyl)-ethyl-amine
- (4-Bromo-2-nitro-phenyl)-propyl-amine
Uniqueness
(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine is unique due to the presence of the cyclopentylamine moiety, which can impart distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-2-nitroaniline |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
InChI Key |
MNNCNCDNYBRVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


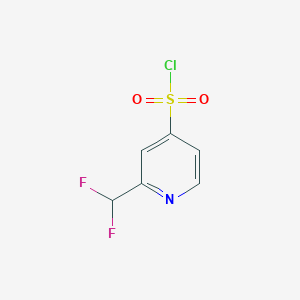

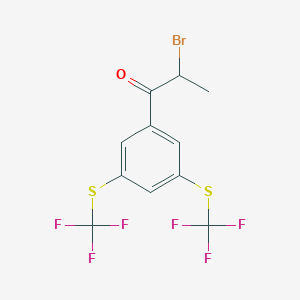
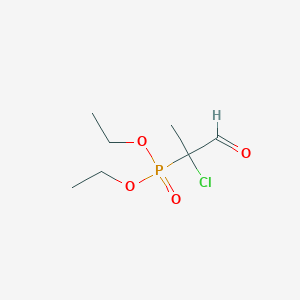
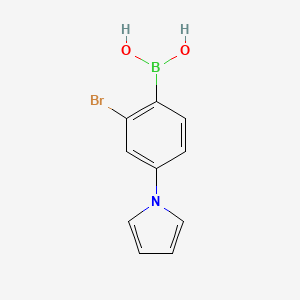

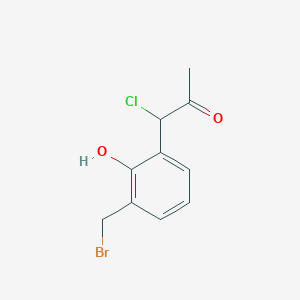
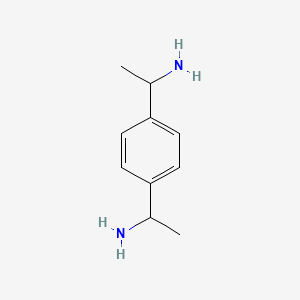

![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
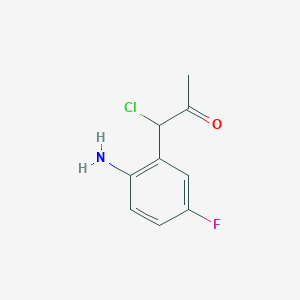
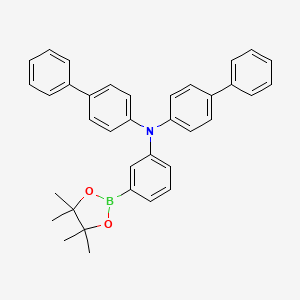
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
